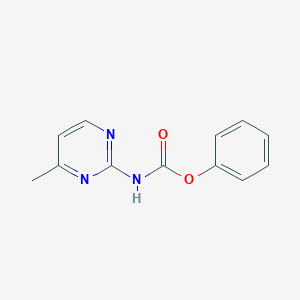
phenyl N-(4-methylpyrimidin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(4-methylpyrimidin-2-yl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. The compound features a phenyl group attached to a carbamate moiety, which is further linked to a 4-methylpyrimidin-2-yl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(4-methylpyrimidin-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-methylpyrimidin-2-amine in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and yield. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(4-methylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted carbamates with new functional groups replacing the original carbamate moiety.
Scientific Research Applications
Phenyl N-(4-methylpyrimidin-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of phenyl N-(4-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function. These interactions result in the observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Phenyl N-(4-methylpyrimidin-2-yl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(2-pyridyl)carbamate: Similar structure but with a pyridyl group instead of a pyrimidinyl group.
Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate: Contains additional methoxy groups on the pyrimidinyl ring, which may influence its chemical and biological properties.
Uniqueness
The presence of the 4-methylpyrimidin-2-yl group in this compound imparts unique steric and electronic properties, which can affect its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
CAS No. |
901310-24-5 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
phenyl N-(4-methylpyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-8-13-11(14-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15,16) |
InChI Key |
ZKEZVWXHGNSOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















